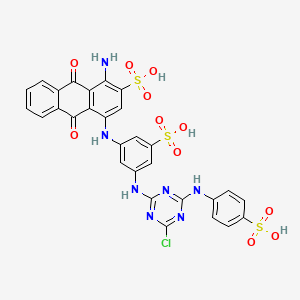![molecular formula C23H25ClN2O B10785730 4-[3-(4-Chloro-phenyl)-4-methyl-isoxazol-5-yl]-1-phenethyl-piperidine](/img/structure/B10785730.png)
4-[3-(4-Chloro-phenyl)-4-methyl-isoxazol-5-yl]-1-phenethyl-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-741,741 Hydrochloride: is a potent and highly selective antagonist of the dopamine D4 receptor. This compound is known for its high affinity and selectivity towards the D4 receptor, making it a valuable tool in the study of dopaminergic systems and related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-741,741 Hydrochloride involves several key steps. The starting material is typically a substituted phenyl compound, which undergoes a series of reactions including nitration, reduction, and cyclization to form the isoxazole ring.
Industrial Production Methods: Industrial production of L-741,741 Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: L-741,741 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: L-741,741 Hydrochloride is used as a research tool to study the structure and function of dopamine receptors. It helps in understanding the binding characteristics and signaling pathways of the D4 receptor .
Biology: In biological research, L-741,741 Hydrochloride is used to investigate the role of dopamine D4 receptors in various physiological and pathological processes, including cognition, mood regulation, and neuropsychiatric disorders .
Medicine: L-741,741 Hydrochloride has potential therapeutic applications in the treatment of disorders such as schizophrenia, attention deficit hyperactivity disorder, and other conditions associated with dopaminergic dysfunction .
Industry: In the pharmaceutical industry, L-741,741 Hydrochloride is used in drug discovery and development to identify and characterize new therapeutic agents targeting the dopamine D4 receptor .
Mechanism of Action
L-741,741 Hydrochloride exerts its effects by selectively binding to the dopamine D4 receptor, thereby blocking the action of dopamine at this receptor site. This antagonistic action inhibits the downstream signaling pathways associated with the D4 receptor, leading to alterations in neurotransmitter release and neuronal activity . The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and modulation of ion channel activity .
Comparison with Similar Compounds
L-745,870 Hydrochloride: Another selective D4 receptor antagonist with similar binding characteristics but different pharmacokinetic properties.
L-750,667 Hydrochloride: A compound with high affinity for the D4 receptor but also exhibits activity at other dopamine receptor subtypes.
Uniqueness: L-741,741 Hydrochloride is unique in its high selectivity and potency for the dopamine D4 receptor, making it a valuable tool for studying the specific role of this receptor in various biological processes and disorders. Its high selectivity reduces off-target effects, providing more accurate and reliable results in research studies .
Properties
Molecular Formula |
C23H25ClN2O |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-5-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole |
InChI |
InChI=1S/C23H25ClN2O/c1-17-22(19-7-9-21(24)10-8-19)25-27-23(17)20-12-15-26(16-13-20)14-11-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3 |
InChI Key |
CCWCGSVNRVVPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C2=CC=C(C=C2)Cl)C3CCN(CC3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-[(4-Phenylphenyl)sulfonylamino]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10785650.png)
![(11E,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785653.png)
![2-(4-hydroxyphenyl)-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]-3H-inden-5-ol](/img/structure/B10785657.png)
![[7-methoxy-1-[2-(propanoylamino)ethyl]naphthalen-2-yl] 2-bromoacetate](/img/structure/B10785661.png)
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785662.png)


![1-[3-(4-Fluoro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]oct-2-yl]-ethanone](/img/structure/B10785677.png)
![Pyrido[4,3-d]pyrimidine deriv. 3r](/img/structure/B10785692.png)
![(4E,6E,8E,10Z,12Z,14E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-23,27,29,31,33,35,37-heptahydroxy-19-[4-hydroxy-1-methyl-6-[4-(methylamino)phenyl]-6-oxo-hexyl]-18-methyl-21,25-dioxo-20,39-dioxabicyclo[33.3.1]nonatriaconta-4,6,8,10,12,14,16-heptaene-38-carboxylic acid](/img/structure/B10785705.png)


![N-[5-[6-(cyclopentylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3,4-dimethylbenzamide](/img/structure/B10785721.png)
![(3R,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785725.png)
